N-Desethyl Amodiaquine-d5 is a deuterium-labeled derivative of N-Desethyl Amodiaquine, which is recognized as an active primary metabolite of the antimalarial drug Amodiaquine. The introduction of deuterium atoms into the molecular structure enhances the compound's stability and allows for precise quantification in analytical methods. This compound is particularly valuable in pharmacokinetic studies and metabolic research due to its isotopic labeling, which enables differentiation from non-labeled counterparts during mass spectrometry analyses .
The exact mechanism of action of NDAM-d5 is not directly relevant as it serves as a research tool for studying N-Desethyl Amodiaquine, the active metabolite. N-Desethyl Amodiaquine is believed to exert its antiparasitic effects by disrupting the parasite's food vacuole, a vital organ for nutrient uptake [].
N-Desethyl Amodiaquine-d5 primarily targets the Fe (II)-protoporphyrin IX within the malaria parasite Plasmodium falciparum. Its mode of action is believed to be similar to other quinoline derivatives, inhibiting heme polymerase activity. This inhibition leads to the accumulation of free heme, a toxic substance for the parasites. Additionally, it disrupts the membrane function of malaria parasites by forming a toxic drug-heme complex, ultimately affecting their ability to digest hemoglobin effectively .
The synthesis of N-Desethyl Amodiaquine-d5 involves the deuteration of N-Desethyl Amodiaquine. The process typically includes substituting hydrogen atoms with deuterium in the ethylamine side chain. Key aspects of the synthesis include:
N-Desethyl Amodiaquine-d5 has diverse applications in various fields:
The interactions of N-Desethyl Amodiaquine-d5 with biological systems have been investigated primarily through pharmacokinetic studies. These studies often utilize liquid chromatography tandem-mass spectrometry to quantify both Amodiaquine and its active metabolite, N-Desethyl Amodiaquine, in plasma samples. The isotopic labeling allows for enhanced sensitivity and specificity in detecting these compounds amidst complex biological matrices .
Several compounds share structural similarities with N-Desethyl Amodiaquine-d5, including:
| Compound Name | Description | Unique Features |
|---|---|---|
| N-Desethyl Amodiaquine | Non-deuterated form; primary metabolite of Amodiaquine | Lacks isotopic labeling; widely used in antimalarial treatments |
| Amodiaquine | Parent compound from which N-Desethyl Amodiaquine is derived | Known for its broad-spectrum antimalarial activity |
| Chloroquine | Another 4-aminoquinoline antimalarial drug | Different mechanism; primarily used against malaria |
N-Desethyl Amodiaquine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical methods. This isotopic labeling makes it particularly valuable in pharmacokinetic and metabolic studies, as it can be distinguished from non-labeled compounds using mass spectrometry techniques .
N-Desethyl Amodiaquine-d5 represents a deuterium-labeled metabolite of the antimalarial compound amodiaquine, characterized by the molecular formula C₁₈H₁₃D₅ClN₃O [1] [2]. The compound is systematically named as 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol, reflecting its complex quinoline-phenol structure with specific deuterium incorporation [1] [3]. The molecular architecture consists of a 7-chloroquinoline moiety connected to a phenolic ring through an amino bridge, with an ethylamino methyl side chain that contains five deuterium atoms [4] [5].
The structural backbone maintains the characteristic 4-aminoquinoline framework essential for antimalarial activity, with the quinoline ring system providing the core pharmacophore [6] [7]. The phenolic hydroxyl group is positioned ortho to the aminomethyl substituent, creating intramolecular hydrogen bonding possibilities that influence the compound's conformational stability [8]. The deuterium labeling specifically targets the ethyl group attached to the secondary amine, where all five hydrogen atoms are replaced with deuterium isotopes [9] [10].
The physicochemical profile of N-Desethyl Amodiaquine-d5 demonstrates distinct characteristics resulting from deuterium incorporation [2] [6]. The molecular weight is precisely 332.84 grams per mole, representing an increase of 5.03 mass units compared to the non-deuterated analog due to the five deuterium substitutions [2] [4]. The exact mass determination yields 332.14500, providing high precision for mass spectrometric identification and quantification [6].
Table 2: Physicochemical Parameters of N-Desethyl Amodiaquine-d5
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 332.84 g/mol | Multiple sources |
| Exact Mass | 332.14500 | Chemical databases |
| Polar Surface Area (PSA) | 57.18000 Ų | Calculated |
| LogP | 4.91080 | Calculated |
| Flash Point | 48.2 °F | Safety data |
| Isotopic Enrichment | 97.80% | Certificate of Analysis |
| Purity | ≥95% (HPLC) | Analytical standards |
The calculated partition coefficient (LogP) of 4.91080 indicates high lipophilicity, suggesting favorable membrane permeability characteristics [6]. The polar surface area measures 57.18000 square angstroms, falling within the optimal range for oral bioavailability according to Lipinski's rule of five [6] [11]. The compound exhibits a flash point of 48.2 degrees Fahrenheit, necessitating appropriate storage and handling precautions [5].
The deuterium labeling pattern in N-Desethyl Amodiaquine-d5 follows a specific and complete substitution strategy within the ethylamino side chain [1] [7]. The five deuterium atoms are strategically positioned to replace all hydrogen atoms in the ethyl group, comprising three deuterium atoms in the terminal methyl group and two deuterium atoms in the methylene group [9] [13].
Table 3: Deuterium Labeling Pattern in N-Desethyl Amodiaquine-d5
| Position | Number of Deuterium Atoms | Labeling Description | Chemical Notation |
|---|---|---|---|
| Ethyl group - CH₃ | 3 | Complete substitution of methyl hydrogens | CD₃ |
| Ethyl group - CH₂ | 2 | Complete substitution of methylene hydrogens | CD₂ |
| Other positions | 0 | No deuterium substitution | Unchanged from parent |
The isotopic enrichment achieves 97.80% deuterium incorporation, indicating high synthetic efficiency and minimal hydrogen-deuterium exchange during production [7]. This labeling pattern creates the designation "pentadeuterioethylamino," reflecting the five-deuterium substitution within the ethylamino moiety [1] [9]. The deuterium atoms are positioned on non-exchangeable carbon-bound sites, ensuring stability under physiological conditions and preventing isotopic dilution through hydrogen-deuterium exchange reactions [31] [33].
The strategic placement of deuterium atoms serves multiple analytical purposes, including enhancement of metabolic stability through kinetic isotope effects and provision of distinct mass spectral signatures for analytical identification [30] [31]. The deuterium labeling enables precise tracking in biological systems through liquid chromatography-tandem mass spectrometry methods, where the compound serves as an internal standard for quantitative bioanalysis [11].
The structural relationship between N-Desethyl Amodiaquine-d5 and its parent compound amodiaquine reveals significant differences in molecular architecture and physicochemical properties [14] [15]. Amodiaquine possesses the molecular formula C₂₀H₂₂ClN₃O with a molecular weight of 355.86 grams per mole, containing a diethylamino side chain that differentiates it from the monoethylamino structure of the metabolite [14] [16].
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Amodiaquine | C₂₀H₂₂ClN₃O | 355.86 | 86-42-0 |
| N-Desethyl Amodiaquine | C₁₈H₁₈ClN₃O | 327.81 | 79352-78-6 |
| N-Desethyl Amodiaquine-d5 | C₁₈H₁₃D₅ClN₃O | 332.84 | 1173023-19-2 |
| N-Desethyl Amodiaquine-d5 Dihydrochloride | C₁₈H₁₅D₅Cl₃N₃O | 405.76 | 1216894-33-5 |
The metabolic transformation from amodiaquine to N-desethyl amodiaquine involves N-deethylation, resulting in the loss of one ethyl group and a corresponding reduction in molecular weight from 355.86 to 327.81 grams per mole [19] [22]. This biotransformation represents the major metabolic pathway for amodiaquine, with N-desethyl amodiaquine serving as the principal biologically active metabolite [25] [29].
The deuterium-labeled analog maintains the same core structure as the non-deuterated metabolite while providing enhanced analytical capabilities [2] [4]. The quinoline ring system remains unchanged across all compounds, preserving the essential pharmacophoric elements including the 7-chloro substitution and the 4-amino linkage to the phenolic moiety [14] [15]. The phenolic hydroxyl group position remains constant, maintaining the ortho relationship to the aminomethyl substituent throughout the series [18] [19].
N-Desethyl Amodiaquine-d5 exists in multiple salt forms, with the dihydrochloride derivative representing the most commonly utilized formulation for analytical and research applications [3] [5]. The dihydrochloride salt possesses the molecular formula C₁₈H₁₅D₅Cl₃N₃O and exhibits a molecular weight of 405.76 grams per mole, reflecting the addition of two hydrochloric acid molecules to the base structure [3] [8].
Table 4: Salt Forms and Derivatives
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility Enhancement |
|---|---|---|---|---|
| Free Base | C₁₈H₁₃D₅ClN₃O | 332.84 | 1173023-19-2 | Base form |
| Dihydrochloride Salt | C₁₈H₁₅D₅Cl₃N₃O | 405.76 | 1216894-33-5 | Enhanced water solubility |
The dihydrochloride formation involves protonation of both the quinoline nitrogen and the ethylamino nitrogen, creating a double salt structure that significantly enhances aqueous solubility [25] [28]. This salt formation facilitates dissolution in aqueous analytical matrices and improves handling characteristics for liquid chromatography-mass spectrometry applications [8].
The enhanced water solubility of the dihydrochloride salt enables preparation of stock solutions at concentrations up to 100 milligrams per milliliter in water, requiring ultrasonic treatment and warming for complete dissolution [8]. This solubility improvement represents a substantial advantage over the free base form, which exhibits limited aqueous solubility due to its lipophilic nature [6].
The dihydrochloride salt maintains chemical stability under standard storage conditions when kept at minus twenty degrees Celsius in sealed containers protected from moisture [7] [8]. The salt form demonstrates compatibility with various analytical solvents including methanol, acetonitrile, and aqueous buffer systems commonly employed in bioanalytical method development [11].
The synthesis of deuterium-labeled amodiaquine compounds follows strategic approaches that ensure efficient incorporation of deuterium atoms while maintaining structural integrity and pharmacological activity. The primary synthetic pathway for N-Desethyl Amodiaquine-d5 begins with the preparation of 4,7-dichloroquinoline as a key intermediate, which undergoes selective nucleophilic substitution with appropriate deuterium-labeled amine precursors [1] [2].
The synthetic strategy employs a convergent approach where deuterium incorporation occurs during the construction of the ethylamine side chain. The process involves the use of deuterated ethylamine precursors, specifically ethyl-d5-amine derivatives, which are coupled to 4-amino-2-hydroxymethylphenol intermediates. The quinoline core is synthesized separately using either the Conrad-Limpach or Gould-Jacobs methodology, followed by coupling with the deuterated side chain [1] [2].
Modern synthetic approaches have demonstrated that starting from uniformly carbon-13 labeled benzene and nitrogen-15 labeled potassium nitrate can provide M+7 isotopomers of amodiaquine derivatives, though specific deuterium labeling requires different precursor materials [2]. The synthesis typically involves multiple steps including nitration, reduction, cyclization, and final coupling reactions to achieve the desired deuterium-labeled product.
The selection between Conrad-Limpach and Gould-Jacobs synthetic approaches for quinoline construction in deuterium-labeled amodiaquine synthesis represents a critical decision affecting yield, selectivity, and deuterium retention. Both methodologies offer distinct advantages and limitations when applied to isotopically labeled compound preparation.
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [5] [6]. For deuterium-labeled amodiaquine synthesis, this approach requires careful temperature control during the cyclization step, which occurs at approximately 250°C [5]. The reaction mechanism begins with nucleophilic attack of the aniline on the keto group, followed by protonation to form the Schiff base, keto-enol tautomerization, and electrocyclic ring closure [5]. However, the high temperature requirements pose challenges for deuterium retention, as hydrogen-deuterium exchange can occur under these conditions.
The Gould-Jacobs reaction offers superior regioselectivity for quinoline synthesis, particularly when working with meta-substituted anilines [7] [8]. This methodology involves the condensation of anilines with diethyl ethoxymethylenemalonate, followed by a 6-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline [7]. The subsequent saponification and decarboxylation steps yield the desired 4-hydroxyquinoline scaffold. For deuterium-labeled compounds, the Gould-Jacobs approach demonstrates minimal formation of regioisomers, which is particularly advantageous when maintaining isotopic label integrity [9] [8].
Comparative studies indicate that the Gould-Jacobs methodology provides yields ranging from 47% to 88% under optimized microwave conditions, with reaction times reduced to 5-15 minutes compared to several hours in conventional heating [9]. The method shows excellent tolerance for electron-donating groups at the meta-position of anilines, which is relevant for chlorinated substrates used in amodiaquine synthesis [7] [8].
For deuterium-labeled amodiaquine synthesis, the Gould-Jacobs approach is generally preferred due to its milder reaction conditions and reduced potential for deuterium loss through exchange reactions. The temperature requirements are typically lower than the Conrad-Limpach method, with optimal cyclization occurring at 300°C for shorter durations [9].
Deuterium incorporation in amodiaquine synthesis employs several sophisticated methodologies designed to maximize isotopic enrichment while maintaining chemical and structural integrity. The most effective approaches focus on strategic placement of deuterium atoms at positions least susceptible to exchange reactions during subsequent synthetic transformations.
Chemical Exchange Methods
Chemical deuterium incorporation typically involves exchange reactions between hydroxyl-bound hydrogen atoms and D2O, often facilitated by alkaline reagents [10] [11]. For amodiaquine derivatives, this approach is limited due to the presence of exchangeable protons that can undergo rapid H/D exchange under physiological conditions. Therefore, non-exchangeable deuterium incorporation is preferred through chemical synthesis approaches [10].
Biosynthetic Incorporation
Biological deuterium incorporation methods involve cultivating microorganisms or plant systems in deuterium-enriched media, allowing for incorporation of both alkyl and hydroxyl-bound deuterium [10] [11]. However, this approach faces limitations when deuterium enrichment exceeds 40-50%, as D2O exhibits inhibitory effects on germination, rooting, and growth processes [12]. For pharmaceutical applications requiring high deuterium incorporation, chemical synthesis remains the preferred methodology.
Synthetic Deuteration Strategies
Modern synthetic approaches employ precision deuteration techniques that achieve near 100% incorporation of deuterium at specific positions [13] [4]. The most effective methods include:
Hydrogen Isotope Exchange (HIE) Reactions: These protocols utilize transition metal catalysts to facilitate selective C-H activation and subsequent deuterium incorporation [4]. Iridium-based catalysts have demonstrated particular effectiveness for aromatic deuteration, achieving specific activities exceeding 50 Ci/mmol for tritium analogs [4].
Reductive Deuteration: This methodology employs deuterium gas (D2) in combination with heterogeneous catalysts for selective reduction and deuterium incorporation [4] [14]. The approach is particularly effective for unsaturated systems and can achieve high deuterium content while maintaining regioselectivity.
Deuterated Reagent Incorporation: Direct use of deuterated building blocks, such as CD3MgBr and D2O, provides controlled deuterium incorporation during bond formation reactions [15]. This strategy ensures precise isotopic placement and minimizes scrambling reactions.
Efficiency Optimization
Deuterium incorporation efficiency is maximized through careful optimization of reaction conditions, including temperature, pH, deuterium source concentration, and reaction time [16]. For hydrogen-deuterium exchange reactions, optimal conditions typically involve D2O concentrations of 80-90% to ensure maximum incorporation [16]. Temperature control is critical, as HIE rates increase 10-fold for every 22°C temperature increase, while pH optimization around 2.5-3 minimizes unwanted exchange reactions [16].
Analytical verification of deuterium incorporation typically employs high-resolution mass spectrometry and deuterium NMR spectroscopy to confirm isotopic content and positional assignment [17] [18]. Modern techniques can achieve detection limits below 0.015% for natural abundance deuterium, enabling precise quantification of incorporation efficiency [19].
The purification and isolation of N-Desethyl Amodiaquine-d5 requires specialized chromatographic techniques designed to separate isotopologues while maintaining chemical stability and isotopic integrity. Standard purification protocols must be adapted to address the unique challenges associated with deuterium-labeled compounds, including potential isotope effects on chromatographic behavior and the need for high-purity final products.
High-Performance Liquid Chromatography (HPLC) Separation
HPLC represents the primary purification methodology for deuterium-labeled amodiaquine compounds, utilizing reversed-phase columns with carefully optimized mobile phase compositions [20] [21]. Typical separation protocols employ C18 stationary phases with gradient elution systems combining water, acetonitrile, and controlled pH modifiers. For N-Desethyl Amodiaquine-d5, optimal separation conditions include:
The separation methodology must account for potential co-elution issues between deuterated and non-deuterated isotopomers, as deuterium substitution can alter lipophilicity and retention characteristics [22]. Deuterium-labeled compounds typically exhibit slightly reduced retention times compared to their protiated analogs due to decreased hydrophobic interactions [22].
Semi-Preparative HPLC Isolation
Large-scale purification employs semi-preparative HPLC systems with column dimensions scaled appropriately for sample load requirements [23]. Typical conditions include:
Crystallization and Solid-State Purification
Following chromatographic purification, crystallization protocols provide additional purification and enable isolation of pharmaceutically acceptable salt forms. For amodiaquine derivatives, crystallization from ethanol-water mixtures (1:1 v/v) followed by recrystallization from toluene yields high-purity crystalline products [24]. The crystallization process must be conducted under controlled atmospheric conditions to prevent isotopic exchange with atmospheric moisture.
Quality Assessment During Purification
Continuous monitoring during purification employs multiple analytical techniques:
The purification process typically achieves final product purities exceeding 98% by HPLC area normalization, with deuterium incorporation levels maintained above 97 atom % [25] [26].
Comprehensive quality control of N-Desethyl Amodiaquine-d5 requires sophisticated analytical methodologies that verify chemical identity, isotopic content, structural integrity, and pharmaceutical acceptability. The analytical verification protocols must meet regulatory guidelines while addressing the unique challenges associated with deuterium-labeled pharmaceutical compounds.
High-Resolution Mass Spectrometry Analysis
High-resolution mass spectrometry serves as the primary analytical tool for structural confirmation and isotopic pattern verification [27]. Key analytical parameters include:
Advanced mass spectrometric techniques employ calculated profile mode data fitted to lineshape-calibrated LC/MS data using Multiple Linear Regression models to quantitate relative concentrations of isotopically labeled compound mixtures [27]. This approach significantly improves precision and accuracy compared to conventional peak integration methods.
Nuclear Magnetic Resonance Spectroscopy
Deuterium NMR spectroscopy provides definitive structural confirmation and quantitative isotopic analysis [17] [18]. Key analytical protocols include:
Deuterium NMR typically requires optimized acquisition parameters including 90-degree pulse widths of approximately 227 microseconds and relaxation delays of 1-2 seconds to ensure quantitative integration [18]. The technique enables detection of deuterium at specific molecular positions and quantification of isotopic enrichment levels.
Chromatographic Purity Analysis
HPLC purity analysis employs validated methods with specific attention to isotopomer separation and quantification [23] [20]. Standard protocols include:
The analytical method typically achieves limits of detection (LOD) of 0.012% and limits of quantification (LOQ) of 0.037% for related substances, enabling detection of trace impurities [23].
Pharmaceutical Quality Standards
Final product specifications must meet pharmaceutical standards including:
Comprehensive analytical packages include certificates of analysis with complete analytical data, chromatograms, and spectroscopic evidence supporting structural assignments and purity claims [26] [28].
Method Validation Requirements
All analytical methods undergo validation according to ICH Q2(R1) guidelines, including assessment of: